[4-(2-Hydroxy-3-phenoxypropyl)piperazin-1-yl]-(4-methoxyphenyl)methanone;hydrochloride
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Overview
Description
[4-(2-Hydroxy-3-phenoxypropyl)piperazin-1-yl]-(4-methoxyphenyl)methanone;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a phenoxypropyl group, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Hydroxy-3-phenoxypropyl)piperazin-1-yl]-(4-methoxyphenyl)methanone;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Phenoxypropyl Group: This step involves the reaction of the piperazine derivative with a phenoxypropyl halide in the presence of a base such as potassium carbonate.
Introduction of the Methoxyphenyl Group: This can be done via a Friedel-Crafts acylation reaction using methoxybenzoyl chloride and an appropriate Lewis acid catalyst like aluminum chloride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the phenoxypropyl moiety can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the methoxyphenyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or sulfonates can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of N-alkyl or N-aryl piperazine derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it useful in studying receptor-ligand interactions.
Medicine
Potential medicinal applications include its use as a pharmacophore in drug design. The compound’s structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [4-(2-Hydroxy-3-phenoxypropyl)piperazin-1-yl]-(4-methoxyphenyl)methanone;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The phenoxypropyl and methoxyphenyl groups can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
What sets [4-(2-Hydroxy-3-phenoxypropyl)piperazin-1-yl]-(4-methoxyphenyl)methanone;hydrochloride apart is its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity. Unlike cetylpyridinium chloride and domiphen bromide, this compound’s structure provides multiple sites for functionalization, making it a versatile tool in research and industry.
Properties
IUPAC Name |
[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]-(4-methoxyphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4.ClH/c1-26-19-9-7-17(8-10-19)21(25)23-13-11-22(12-14-23)15-18(24)16-27-20-5-3-2-4-6-20;/h2-10,18,24H,11-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDZGQYTWVLQOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(COC3=CC=CC=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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